molecular formula C24H31NO4S B11668923 Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11668923
M. Wt: 429.6 g/mol
InChI Key: NKSADPZTUJXUFB-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the benzothiophene core This is typically achieved through cyclization reactions involving thiophene derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

In biological research, the compound’s benzothiophene core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition or receptor binding.

Medicine

Medicinally, compounds with benzothiophene cores have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be a candidate for drug development in these areas.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would vary based on the target, but could include inhibition of enzyme activity or disruption of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares structural similarities but lacks the benzothiophene core.

    Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have similar biological activities but different core structures.

Uniqueness

The uniqueness of PROPAN-2-YL 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and the benzothiophene core, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

propan-2-yl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H31NO4S/c1-14(2)17-11-10-16(5)12-19(17)28-13-21(26)25-23-22(24(27)29-15(3)4)18-8-6-7-9-20(18)30-23/h10-12,14-15H,6-9,13H2,1-5H3,(H,25,26)

InChI Key

NKSADPZTUJXUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

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